Lenalidomide-CO-C5-Br

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

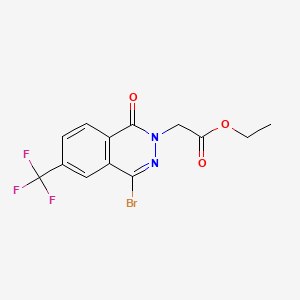

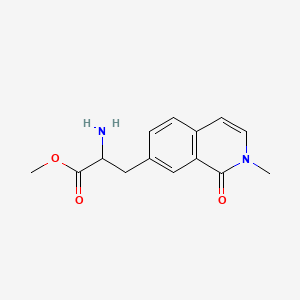

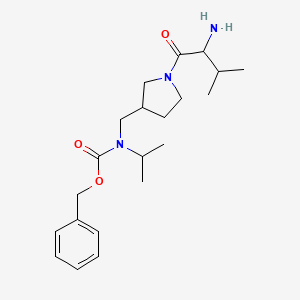

Lenalidomide-CO-C5-Br is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analog with significant therapeutic applications, particularly in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the CO-C5-Br moiety potentially enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-C5-Br typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction forms the nitro precursor, which is then further processed to obtain the final compound . The reaction conditions are optimized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), and carbon-13 nuclear magnetic resonance spectroscopy (13C NMR).

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for clinical and research applications .

Analyse Chemischer Reaktionen

Types of Reactions: Lenalidomide-CO-C5-Br undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine .

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are studied for their potential therapeutic applications in different medical conditions .

Wissenschaftliche Forschungsanwendungen

Lenalidomide-CO-C5-Br has a wide range of scientific research applications:

Chemistry: In chemistry, it is used as a model compound for studying the effects of structural modifications on pharmacological properties. Researchers explore how different substituents affect the compound’s activity and stability .

Biology: In biology, this compound is used to study cellular processes and molecular interactions. It helps in understanding how immunomodulatory drugs interact with cellular targets and pathways .

Medicine: In medicine, the compound is primarily studied for its potential in treating hematological malignancies such as multiple myeloma and myelodysplastic syndromes. It is also explored for its anti-inflammatory and anti-angiogenic properties .

Industry: In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its derivatives are tested for their efficacy and safety in preclinical and clinical trials .

Wirkmechanismus

Lenalidomide-CO-C5-Br exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors such as IKZF1 and IKZF3. These transcription factors are crucial for the survival of multiple myeloma cells, and their degradation results in the death of these cancer cells . Additionally, the compound affects various cytokine production pathways, enhancing the immune response against cancer cells .

Eigenschaften

Molekularformel |

C19H22BrN3O4 |

|---|---|

Molekulargewicht |

436.3 g/mol |

IUPAC-Name |

6-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]hexanamide |

InChI |

InChI=1S/C19H22BrN3O4/c20-10-3-1-2-7-16(24)21-14-6-4-5-12-13(14)11-23(19(12)27)15-8-9-17(25)22-18(15)26/h4-6,15H,1-3,7-11H2,(H,21,24)(H,22,25,26) |

InChI-Schlüssel |

GENKZDVLLULPQA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCBr |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14775015.png)

![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)